2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide

Toxoplasma gondii CDPK1 inhibitor Bumped Kinase Inhibitor

2-(Cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide is a synthetic small-molecule kinase inhibitor featuring an isonicotinamide core linked to a thiazole moiety and a cyclopentyloxy group. It is documented in the BindingDB database under identifier BDBM50389694 and cross-referenced as Compound 42 in US Patent Nos.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 2034492-90-3
Cat. No. B2751074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide
CAS2034492-90-3
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESC1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=NC=CS3
InChIInChI=1S/C14H15N3O2S/c18-13(17-14-16-7-8-20-14)10-5-6-15-12(9-10)19-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,16,17,18)
InChIKeyIWCJRAAFMNJGOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide (CAS 2034492-90-3): A Potent Anti-Apicomplexan Lead for CDPK1-Targeted Procurements


2-(Cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide is a synthetic small-molecule kinase inhibitor featuring an isonicotinamide core linked to a thiazole moiety and a cyclopentyloxy group. It is documented in the BindingDB database under identifier BDBM50389694 and cross-referenced as Compound 42 in US Patent Nos. US10544104, US11247972, and US9765037, which describe bumped kinase inhibitors (BKIs) for treating apicomplexan diseases such as toxoplasmosis and cryptosporidiosis [REFS-1, REFS-2]. Its primary characterized mechanism involves potent inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1) in Toxoplasma gondii and Cryptosporidium parvum, targets that are essential for parasite invasion and egress but absent from mammalian hosts, making it a candidate for selective anti-parasitic therapy [2].

Sourcing 2-(Cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide: Why Structural Analogs Are Not Drop-in Replacements


Generic substitution with other anti-CDpk1 agents or simple BKI analogs is not scientifically valid for 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide. The compound's exquisite potency against Toxoplasma gondii CDPK1 (TgCDPK1) is heavily dependent on its unique combination of the cyclopentyloxy ether, the isonicotinamide linker, and the thiazole gatekeeper interaction. Even minor modifications in the pyrazolo[3,4-d]pyrimidine BKI series lead to drastic changes in selectivity and off-target kinase profiles [2]. As shown in the BindingDB dataset, the target compound achieves sub-nanomolar TgCDPK1 inhibition, whereas many closely related patent analogs exhibit >100-fold lower potency or significantly reduced selectivity over human kinases like Src, making empirical validation of this specific compound mandatory for reproducible in vivo studies [1].

Quantitative Differentiation Evidence for 2-(Cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide


Superior TgCDPK1 Inhibitory Potency Versus Lead BKI Series Analogs

2-(Cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide (Compound 42) demonstrates a 5.5-fold improvement in TgCDPK1 inhibition (IC50 0.9 nM) compared to the patent series reference compound 7a (IC50 18 nM) and a 57-fold improvement over compound 3 (IC50 128 nM), as measured in a luminescent kinase assay. This sub-nanomolar activity is a critical differentiator for in vivo dose-reduction strategies. [REFS-1, REFS-2, REFS-3]

Toxoplasma gondii CDPK1 inhibitor Bumped Kinase Inhibitor

High Selectivity Window Against Human Src Kinase Reduces Off-Target Risk

The selectivity index for 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide over the human kinase Src is >866-fold (TgCDPK1 IC50 0.9 nM vs. Src IC50 780 nM). In contrast, many BKI analogs from the same patent family exhibit narrower selectivity windows due to higher human kinase inhibition, which limits their utility in long-duration efficacy models. [REFS-1, REFS-2]

Selectivity Off-target profiling Proto-oncogene tyrosine-protein kinase Src

Dual Apicomplexan Pathogen Coverage: Potent Inhibition of Cryptosporidium CDPK1

Unlike many BKIs that lose potency on Cryptosporidium parvum CDPK1 (CpCDPK1), this compound retains a therapeutically relevant IC50 of 54 nM. This dual potency is superior to Compound 7m, which, despite a 5 nM IC50 on TgCDPK1, does not have reported CpCDPK1 data in BindingDB, making our compound a more de-risked candidate for pan-apicomplexan programs. [REFS-1, REFS-2]

Cryptosporidium parvum CDPK1 Broad-spectrum anti-parasitic

Confirmed Identity and Quality Control: A Well-Characterized Procurement Entity

The compound is uniquely identified by CAS Number 2034492-90-3 and CHEMBL ID CHEMBL2070060, with its structure validated by a standardized SMILES string and InChI Key. This contrasts with many exploratory BKIs sold by third-party vendors without a registered CAS number or validated biological annotation, creating a supply chain risk for researchers requiring batch-to-batch consistency and regulatory compliance in reporting. [1]

Procurement QC Compound identity CAS Registry

Optimal Application Scenarios for Procured 2-(Cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide


In Vivo Efficacy Models for Acute and Chronic Toxoplasmosis

The sub-nanomolar TgCDPK1 potency (IC50 0.9 nM) and >800-fold selectivity over human Src kinase allow researchers to design murine toxoplasmosis models with a wide dosing range (e.g., 1-10 mg/kg oral gavage) without confounding off-target toxicity. This specific compound should be prioritized over less selective BKIs like Compound 7r (LCK IC50 52 nM) to minimize interference with host kinase signaling during chronic infection studies [REFS-1, REFS-2].

Cryptosporidiosis Drug Discovery and Pan-Apicomplexan SAR Expansion

The confirmed dual inhibition of CpCDPK1 (IC50 54 nM) and TgCDPK1 makes this compound a unique chemical probe for investigating conserved kinase-dependent invasion mechanisms across both pathogens. Procurement is recommended for groups aiming to develop a single scaffold for neglected-disease indications, avoiding the need to purchase separate compounds optimized for only one species [3].

Chemical Biology Probe for CDPK1 Gatekeeper Selectivity Studies

The compound's specific interaction with the CDPK1 gatekeeper residue (as implied by its bumped kinase inhibitor design) contrasts with ATP-competitive pan-kinase inhibitors. Researchers can use this compound to generate and validate conditional CDPK1 mutants (e.g., methionine to glycine gatekeeper mutants) that confer resistance, serving as a gold-standard chemical-genetic tool to confirm on-target in vivo activity [REFS-1, REFS-4].

Reference Standard for High-Throughput Screening (HTS) Assay Validation

With a well-defined CAS number, CHEMBL ID, and robust IC50 values across multiple assay formats (luminescent and radiometric), this compound serves as an ideal positive control for validating new TgCDPK1 or CpCDPK1 HTS campaigns. Its stable chemical identifiers ensure it can be reliably re-ordered and cross-referenced across different screening centers, a critical factor for multi-site collaborative grants [5].

Quote Request

Request a Quote for 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.